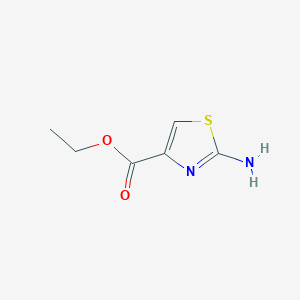

Ethyl 2-aminothiazole-4-carboxylate

Übersicht

Beschreibung

Levofloxacin (Hydrat) ist ein Fluorchinolon-Antibiotikum, das zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt wird. Es ist das optische S-(-) Isomer des racemischen Ofloxacins und bekannt für seine breite antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien . Levofloxacin (Hydrat) wird häufig zur Behandlung von Infektionen der Atemwege, Hautinfektionen, Harnwegsinfektionen und bestimmten Arten von Gastroenteritis verwendet .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Levofloxacin (Hydrat) wird durch eine Reihe von chemischen Reaktionen synthetisiert, die vom racemischen Gemisch von Ofloxacin ausgehen. Das Verfahren beinhaltet die Trennung des S-(-) Isomers, das aktiver ist als das R-(+) Isomer.

Industrielle Produktionsmethoden: Die industrielle Produktion von Levofloxacin (Hydrat) beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um sicherzustellen, dass das gewünschte Isomer erhalten wird. Das Verfahren umfasst die Kristallisation von Levofloxacin in Gegenwart von Wasser, um das Hydrat zu bilden. Das Endprodukt wird dann durch Techniken wie Umkristallisation und Chromatographie gereinigt, um Verunreinigungen zu entfernen .

Vorbereitungsmethoden

One-Pot Cyclization Using Ethyl 2-Azidoacrylate and Potassium Thiocyanate

Reaction Mechanism and Catalytic Systems

The invention disclosed in CN104163802A describes a streamlined synthesis of ethyl 2-aminothiazole-4-carboxylate via a one-pot cyclization reaction. Ethyl 2-azidoacrylate (I) reacts with potassium thiocyanate (II) in the presence of an inorganic salt catalyst, such as ferrous sulfate heptahydrate (), ferric nitrate nonahydrate (), or copper chloride () . The reaction proceeds through a [3+2] cycloaddition mechanism, where the azide group of ethyl 2-azidoacrylate interacts with the thiocyanate anion to form the thiazole ring .

The choice of catalyst significantly impacts reaction efficiency. For instance, provides a 78–85% yield under optimized conditions, whereas may lead to side reactions, reducing purity . The molar ratio of reactants is critical: a 1:2:0.5 ratio of ethyl 2-azidoacrylate, potassium thiocyanate, and catalyst ensures stoichiometric balance .

Optimization of Reaction Conditions

Key parameters include:

-

Temperature : 60–80°C (optimal at 80°C).

-

Solvent : Ethanol, 1,4-dioxane, DMF, or toluene. Ethanol is preferred for its low toxicity and ease of removal .

-

Reaction Time : 11–13 hours (12 hours standard).

Post-reaction workup involves cooling the mixture to 35–45°C, extracting with ethyl acetate, and washing with water and saturated brine. The organic layer is dried over anhydrous sodium sulfate and concentrated via rotary evaporation. Recrystallization in ethanol yields the pure product .

Table 1: Comparative Catalytic Performance in One-Pot Synthesis

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| 85 | 99.2 | 12 | |

| 78 | 98.5 | 13 | |

| 65 | 95.8 | 11 |

Multi-Step Synthesis from Ethyl Acetoacetate

Oximation and Methylation

The method outlined in CN106632137A begins with ethyl acetoacetate, which undergoes oximation using hydroxylamine hydrochloride to form the oxime intermediate . Subsequent methylation with dimethyl sulfate in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields ethyl 2-methoxyiminoacetoacetate .

Bromination and Ring-Closure

Bromination of the methylated intermediate with bromine and chlorine gas at 35°C introduces a bromine atom at the α-position . The final ring-closure reaction employs thiourea in a mixed solvent system (isopropanol/water) to form the thiazole ring. Sodium acetate acts as an acid scavenger to neutralize HBr generated during the reaction .

Table 2: Reaction Parameters for Multi-Step Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oximation | Hydroxylamine HCl, 8–15°C, 5.5 h | 92 | 98.0 |

| Methylation | Dimethyl sulfate, TBAB, K₂CO₃ | 89 | 97.5 |

| Bromination | Br₂, Cl₂, 35°C, 1.5 kg/hr addition | 76 | 96.8 |

| Ring-Closure | Thiourea, isopropanol/water, 20–30°C | 63 | 99.47 |

Comparative Analysis of Methodologies

Efficiency and Scalability

The one-pot method offers superior atom economy (85% yield) and shorter overall reaction time (12 hours) compared to the multi-step approach (63% yield over 24+ hours) . However, the multi-step process achieves higher purity (99.47%) due to intermediate purification steps .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levofloxacin (Hydrat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Levofloxacin kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Desmethyl- und Desfluor-Derivaten führen.

Substitution: Substitutionsreaktionen können an der Piperazinylgruppe auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen N-Oxid-Levofloxacin, Desmethyl-Levofloxacin und verschiedene substituierte Analoga, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 2-aminothiazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating bacterial infections and other diseases. For instance, research indicates that certain derivatives of this compound exhibit promising activity against Oct3/4, a transcription factor involved in pluripotency and stem cell maintenance. This suggests potential applications in regenerative medicine and cancer therapy .

Case Study: Oct3/4 Induction

A study highlighted the compound's role in enhancing Oct3/4 expression in embryonic stem cells, which is vital for maintaining pluripotency. This was achieved through high-throughput screening of small molecules, establishing this compound as a lead structure for further development .

Agricultural Chemicals

In agriculture, this compound is utilized as a building block for developing environmentally friendly pesticides and herbicides. Its incorporation into agrochemical formulations addresses the increasing demand for sustainable agricultural practices.

Data Table: Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used to develop novel pesticides that target specific pests while minimizing environmental impact. |

| Herbicides | Acts as an active ingredient in herbicides designed to control unwanted vegetation effectively. |

Biochemical Research

The compound is employed in biochemical studies focused on enzyme inhibition and receptor binding. These studies provide insights into biological pathways and help identify potential therapeutic targets.

Research Insights

- Researchers have used this compound to investigate its effects on various enzymes, contributing to the understanding of metabolic processes and disease mechanisms .

Material Science

This compound is also explored in material science, particularly for developing polymer additives that enhance durability and performance in various applications.

Applications in Material Science

- The compound can improve the mechanical properties of polymers, making them suitable for demanding applications such as automotive parts and construction materials.

Analytical Chemistry

In analytical chemistry, this compound is utilized to create reagents for detecting and quantifying specific compounds. This enhances the accuracy and reliability of chemical analyses conducted in laboratories.

Analytical Applications

| Application | Description |

|---|---|

| Reagents | Used to synthesize reagents that facilitate the detection of trace elements in complex mixtures. |

| Quantification | Aids in the quantitative analysis of compounds through various chromatographic techniques. |

Wirkmechanismus

Levofloxacin (hydrate) exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets and pathways involved in this mechanism are crucial for its broad-spectrum antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Levofloxacin (Hydrat) gehört zur Klasse der Fluorchinolon-Antibiotika, zu der auch andere Verbindungen wie Ciprofloxacin, Moxifloxacin und Gatifloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen weist Levofloxacin mehrere einzigartige Merkmale auf:

Höhere Potenz: Levofloxacin ist gegen bestimmte grampositive Bakterien potenter als Ciprofloxacin.

Verbesserte Pharmakokinetik: Es hat eine bessere Bioverfügbarkeit und eine längere Halbwertszeit, was eine weniger häufige Dosierung ermöglicht.

Breiteres Spektrum: Levofloxacin hat ein breiteres Wirkungsspektrum gegen Atemwegserreger im Vergleich zu älteren Fluorchinolonen

Liste ähnlicher Verbindungen:

- Ciprofloxacin

- Moxifloxacin

- Gatifloxacin

- Ofloxacin

Levofloxacin (Hydrat) zeichnet sich durch seine hohe Wirksamkeit, seine breite Aktivität und sein günstiges pharmakokinetisches Profil aus, was es zu einem wertvollen Antibiotikum in der klinischen Praxis macht.

Biologische Aktivität

Ethyl 2-aminothiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

Structure and Properties

This compound is characterized by its thiazole ring, which is known for facilitating interactions with biological targets. The compound has the molecular formula and features an ethyl ester group that enhances its solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives, including this compound.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in hepatocellular carcinoma (HepG2) and other cancer types by inducing apoptosis and disrupting cell cycle progression .

- Case Study : In a study evaluating the activity of thiazole derivatives, this compound displayed significant inhibition against cancer cell lines with an IC50 value of approximately 0.1 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.1 |

| Reference Compound (e.g., Doxorubicin) | HepG2 | 0.5 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

- Mechanism : The compound targets the β-ketoacyl synthase enzyme (mtFabH), crucial for fatty acid synthesis in bacteria, thereby disrupting their metabolic processes .

| Target Organism | MIC (µg/ml) |

|---|---|

| M. tuberculosis | 0.06 |

| Staphylococcus aureus | 8 |

Antioxidant Activity

The antioxidant properties of this compound have been explored in various contexts.

- Radical Scavenging : Studies indicate that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress in cellular models .

- Protective Effects : In animal models, this compound demonstrated protective effects against radiation-induced damage, suggesting potential applications in radioprotection .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Q & A

Q. (Basic) What are the standard synthetic routes for Ethyl 2-aminothiazole-4-carboxylate?

The compound is synthesized via cyclocondensation of ethyl bromopyruvate with thiourea under basic conditions (e.g., aqueous NaOH or NH₃). The reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the α-carbon of bromopyruvate, followed by cyclization to form the thiazole ring. Purification involves recrystallization from ethanol or ethyl acetate, with yield optimization dependent on reaction time, temperature, and stoichiometric ratios. Thin-layer chromatography (TLC) in a 3:1 ethyl acetate:petroleum ether system confirms purity .

Q. (Basic) How is the purity and structural integrity of this compound validated?

Purity is assessed via TLC and melting point analysis. Structural confirmation employs spectroscopic techniques:

- NMR : ¹H NMR shows characteristic signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), the thiazole ring (δ ~6.8–7.5 ppm), and the amino group (δ ~5.5 ppm, exchangeable).

- X-ray crystallography : SHELX software refines crystal structures, confirming bond lengths and angles (e.g., C–S bond ≈ 1.74 Å, N–C–S angle ≈ 127°) .

Q. (Advanced) How can computational modeling guide the design of biologically active derivatives?

Density functional theory (DFT) with the B3LYP functional calculates electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (e.g., GOLD software) evaluates binding to targets like Mycobacterium tuberculosis mtFabH (PDB: 1HZP). For example, methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 mg/mL against M. tuberculosis H37Rv, but no mtFabH inhibition, suggesting alternative targets .

Q. (Advanced) What methodological strategies improve yields in Schiff base derivatization?

Key parameters include:

- Solvent optimization : Polar aprotic solvents (e.g., DCE/HFIP mixtures) enhance electrophilicity of the aldehyde/ketone.

- Catalysis : Ru(II) polypyridyl complexes (e.g., Ru(dtbbpy)₃₂) under visible light accelerate imine formation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 20 hours) and improves yields (>85%) by enhancing kinetic control .

Q. (Advanced) How to resolve discrepancies between in vitro and enzymatic activity data?

Orthogonal assays are critical:

- Whole-cell vs. enzyme assays : Derivatives like methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibit mtFabH (IC₅₀ = 0.95 mg/mL) but lack whole-cell activity, indicating poor permeability or off-target effects.

- SAR studies : Modifying the ester group (e.g., ethyl to methyl) or introducing electron-withdrawing substituents (e.g., –NO₂, –Cl) alters bioavailability and target engagement .

Q. (Basic) What spectroscopic techniques differentiate this compound from its dihydro analogs?

- IR spectroscopy : The non-aromatic dihydro analog (Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) lacks the conjugated C=N stretch (~1640 cm⁻¹) seen in the aromatic thiazole.

- ¹³C NMR : The dihydro analog shows distinct signals for saturated carbons (δ ~25–35 ppm for CH₂ groups) .

Q. (Advanced) How to analyze regioselectivity in electrophilic substitution reactions?

Competition experiments with substituted aldehydes (e.g., 4-nitrobenzaldehyde vs. 4-methoxybenzaldehyde) reveal electronic effects. Hammett plots (σ⁺ values) correlate substituent effects with reaction rates. For example, electron-deficient aldehydes favor substitution at the thiazole’s 5-position due to enhanced electrophilicity .

Q. (Advanced) What crystallographic software is recommended for resolving complex derivative structures?

SHELX suite (SHELXS/SHELXL) is widely used for small-molecule refinement. Key steps:

Eigenschaften

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | ethyl 2-aminothiazole-4-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202285 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-aminothiazole-4-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5398-36-7 | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Q9ELY6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.